molecular formula C19H18N4O2 B2707530 2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide CAS No. 539806-70-7

2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B2707530
CAS No.: 539806-70-7
M. Wt: 334.379
InChI Key: MZHJIVFHFZELEL-UDWIEESQSA-N
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Description

2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide, with the CAS number 539806-70-7, is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, owing to the diverse biological activities exhibited by benzimidazole and its derivatives.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzimidazole core, which is known for its ability to interact with various biological targets. The molecular formula is C19H18N4O2C_{19}H_{18}N_{4}O_{2} with a molecular weight of 334.4 g/mol. The presence of hydroxyl and propenyl groups enhances its reactivity and potential interactions with biological macromolecules.

Anticancer Properties

Benzimidazole derivatives, including this compound, have been extensively studied for their anticancer properties. They exhibit mechanisms such as:

  • Topoisomerase Inhibition : Benzimidazole compounds can inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
  • DNA Intercalation : The ability of these compounds to intercalate into DNA can disrupt the replication process, further contributing to their anticancer effects .

Antimicrobial Activity

Research has shown that benzimidazole derivatives possess significant antimicrobial properties. They have been reported to be effective against various bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

Some studies indicate that compounds with a benzimidazole structure can exhibit anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a key role in disease progression, such as cancer and chronic inflammatory diseases.

Research Findings

Recent studies have highlighted the pharmacological profile of benzimidazole derivatives:

  • In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and colon cancer (HT29) cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents.
  • Mechanistic Studies : Mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth compared to control groups. Histopathological examinations confirmed reduced cell proliferation and increased apoptosis in treated tumors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth in xenograft models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in inflammatory markers in animal studies

Case Studies

Case Study 1: Breast Cancer Treatment
A study conducted on MDA-MB-231 cells treated with the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-6-13-7-5-8-14(19(13)25)12-20-23-18(24)11-17-21-15-9-3-4-10-16(15)22-17/h2-5,7-10,12,25H,1,6,11H2,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHJIVFHFZELEL-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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